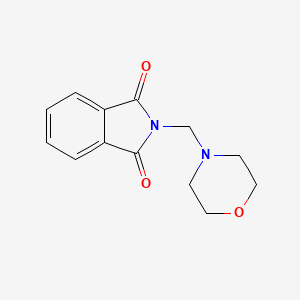

2-(Morpholin-4-ylmethyl)isoindole-1,3-dione

Description

The exact mass of the compound 2-[(morpholin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is 246.10044231 g/mol and the complexity rating of the compound is 328. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25113. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(morpholin-4-ylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)9-14-5-7-18-8-6-14/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOAWPIAOVAVTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282242 | |

| Record name | 2-[(Morpholin-4-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6857-12-1 | |

| Record name | NSC25113 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(Morpholin-4-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of N Substituted Isoindole 1,3 Dione Phthalimide Derivatives in Organic Chemistry

N-substituted isoindole-1,3-dione, or phthalimide (B116566), derivatives represent a cornerstone class of compounds in medicinal and organic chemistry. mdpi.commdpi.com The phthalimide scaffold is recognized as a "privileged" structure, meaning it is a molecular framework capable of binding to multiple biological targets, thus displaying a wide array of biological activities. mdpi.com Historically, the most infamous derivative is thalidomide, but its modern analogs, such as lenalidomide (B1683929) and pomalidomide, are crucial in treating various cancers. mdpi.commdpi.com

The significance of phthalimide derivatives stems from their diverse pharmacological profile, which includes:

Anticancer mdpi.comsmolecule.com

Anti-inflammatory mdpi.commdpi.com

Analgesic mdpi.com

Anticonvulsant mdpi.commdpi.com

Antimicrobial and antifungal mdpi.commdpi.comacgpubs.org

The hydrophobic nature of the phthalimide moiety is thought to enhance the ability of these compounds to cross biological membranes, a desirable trait in drug design. mdpi.com Beyond their biological roles, phthalimides are versatile intermediates in organic synthesis, famously used in the Gabriel synthesis of primary amines. acgpubs.org Their delocalized π-electron systems also make them candidates for the development of nonlinear optical (NLO) materials. acgpubs.org

Significance of Morpholine Containing Scaffolds in Molecular Design and Chemical Biology

The morpholine (B109124) ring is another heterocyclic moiety frequently employed in medicinal chemistry, valued for its favorable physicochemical and metabolic properties. nih.gov It is a saturated heterocycle containing both an amine and an ether functional group. jchemrev.com This structure imparts a unique profile, including a well-balanced lipophilic-hydrophilic character and a reduced basicity compared to other cyclic amines, which can be advantageous for molecular interactions and pharmacokinetics. acs.org

The incorporation of a morpholine scaffold into a molecule can confer several benefits:

Improved Pharmacokinetic Profile: It can enhance properties like solubility and metabolic stability. nih.govnih.gov

Structural Versatility: The ring is a readily accessible and synthetically versatile building block. nih.gov

Potent Bioactivity: The morpholine ring is an integral part of numerous approved and experimental drugs and contributes to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and analgesic effects. nih.govjchemrev.com

In many bioactive molecules, the morpholine moiety is not merely a passive component but can be an essential part of the pharmacophore, directly participating in interactions with biological targets like enzyme active sites or receptors. nih.gov Its ability to improve drug-like properties has led to its classification as a privileged structure in drug discovery. nih.gov

Rationale for Fundamental Investigation into the Chemical Space of 2 Morpholin 4 Ylmethyl Isoindole 1,3 Dione

The scientific rationale for investigating 2-(morpholin-4-ylmethyl)isoindole-1,3-dione is rooted in the principle of molecular hybridization. This compound covalently links the phthalimide (B116566) scaffold (Section 1.1) with the morpholine (B109124) ring (Section 1.2). The hypothesis is that this combination could result in a molecule with novel or enhanced biological and chemical properties, potentially leveraging the advantageous characteristics of both parent structures.

The isoindole-1,3-dione moiety provides a rigid, planar, and hydrophobic core known for its diverse bioactivities, while the flexible, polar morpholine ring can improve solubility and pharmacokinetic parameters. The methylene (B1212753) bridge connecting them provides a specific spatial orientation that will dictate how the molecule interacts with biological targets. Research into this specific compound allows for the exploration of the synergistic or additive effects of combining these two powerful pharmacophores.

Current Academic Research Landscape and Unexplored Avenues for the Compound

Established Synthetic Pathways for this compound

The primary synthesis of the target compound and related N-substituted phthalimides relies on classical reactions that are well-documented for their reliability and effectiveness.

The Mannich reaction is a powerful and direct method for the synthesis of N-Mannich bases, including this compound. This one-pot, three-component condensation reaction involves an active hydrogen compound (phthalimide), a non-enolizable aldehyde (formaldehyde), and a secondary amine (morpholine). The acidic proton on the nitrogen of the phthalimide is key to its participation in this reaction.

The reaction proceeds through the formation of an iminium ion from morpholine and formaldehyde (B43269), which is then attacked by the nucleophilic phthalimide anion. acs.org This approach is highly atom-economical, as the primary byproduct is water. Recent advancements have focused on optimizing this reaction under milder and more efficient conditions. For instance, copper-catalyzed aerobic cross-dehydrogenative coupling presents a modern alternative, allowing for the formation of N-Mannich bases from amides and N,N-dimethylarylamines under ambient conditions, suggesting a pathway that could be adapted for this synthesis. acs.org

Table 1: General Mannich Reaction for this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

|---|

Mannich-type reactions are valued for their efficiency in creating β-amino carbonyl compounds and have been developed for asymmetric synthesis by using chiral auxiliaries, although this is more relevant for more complex structures. nih.govrsc.org

The Gabriel synthesis is a cornerstone of primary amine synthesis and provides a fundamental pathway for producing N-substituted phthalimides. byjus.com This method involves the N-alkylation of potassium phthalimide with an alkyl halide. organic-chemistry.org For the synthesis of the title compound, this would involve the reaction of potassium phthalimide with a pre-formed or in-situ generated 4-(chloromethyl)morpholine.

The process occurs in two main steps:

Deprotonation: Phthalimide is treated with a base, such as potassium hydroxide (B78521) (KOH), to form the potassium phthalimide salt. This salt contains a highly nucleophilic imide anion. byjus.com

Nucleophilic Substitution: The phthalimide anion acts as a nucleophile and attacks the alkyl halide in an SN2 reaction, displacing the halide and forming the N-alkyl phthalimide product. byjus.comyoutube.com

A significant advantage of the Gabriel synthesis is that it prevents overalkylation, which can be an issue with direct alkylation of ammonia. byjus.com The method is generally effective for primary alkyl halides, as secondary halides can lead to elimination side reactions, and aryl halides are typically unreactive toward simple nucleophilic substitution. unacademy.com

Recent modifications have explored the use of ionic liquids as a medium for the N-alkylation of phthalimide, offering milder conditions and potentially higher yields. organic-chemistry.org

Beyond classical methods, modern organic synthesis offers a range of alternative coupling strategies for forming the N-C bond in phthalimides. These methods often employ transition-metal catalysts to achieve high efficiency and functional group tolerance.

Palladium-Catalyzed Reactions: Palladium catalysts have been used for the synthesis of phthalimides from 2-iodobenzamides and carbon monoxide (CO) gas. nih.gov Other approaches involve the coupling of aryl halides with sodium phthalimidomethyltrifluoroborate via Suzuki-Miyaura cross-coupling. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are effective in synthesizing N-substituted phthalimides. One method involves the oxidation of arene-fused cyclic amines. nih.govrsc.org Another strategy uses a nano-Cu₂O catalyst for the cyclization of 2-halobenzoic acids with amines and a cyanide source in water. rsc.orgacs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts enable the construction of phthalimides from the cyclization of benzoic acids and isocyanates, involving an ortho-C-H activation step. nih.govrsc.org

Metal-Free Multicomponent Reactions: Transition-metal-free reactions have been developed, such as those involving arynes, isocyanides, and carbon dioxide, which proceed under mild conditions to yield N-substituted phthalimides. organic-chemistry.orgorganic-chemistry.org Radical-radical cross-coupling is another emerging strategy that bypasses traditional functional group constraints. acs.org

These advanced methods provide powerful tools for structural elaboration and the synthesis of complex phthalimide derivatives that may be inaccessible through traditional routes.

Green Chemistry Principles and Sustainable Synthesis of Phthalimide Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In phthalimide synthesis, this has led to the development of methodologies that minimize waste, avoid hazardous solvents, and reduce energy consumption. eijppr.comresearchgate.net

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. Solvent-free, or "dry" media, reactions have been successfully applied to the synthesis of phthalimides. epa.gov

N-alkylation of phthalimide has been achieved under solvent-free conditions using basic ionic liquids as catalysts. colab.wsresearchgate.net This approach not only eliminates the need for a solvent but also provides a convenient and efficient protocol. colab.ws Another method involves mixing phthalimide with an alkyl halide adsorbed onto potassium carbonate and performing the reaction under microwave irradiation without any solvent. researchgate.net These reactions often result in high yields and simplify the product purification process.

Atom economy is another central concept, favoring reactions where the maximum number of atoms from the reactants are incorporated into the final product. The Mannich reaction (Section 2.1.1) and the condensation of phthalic acid with amines are highly atom-economical, as they primarily generate water as the only byproduct. researchgate.net

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. eijppr.com The application of microwave irradiation in the synthesis of phthalimide derivatives offers several advantages over conventional heating methods, including:

Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes under microwave irradiation. eijppr.comresearchgate.net

Increased Yields: Microwave heating can improve product yields by minimizing side reactions and thermal decomposition. eijppr.comsemanticscholar.org

Enhanced Purity: The rapid and uniform heating provided by microwaves often leads to cleaner reactions and simpler purification.

Microwave technology has been successfully used for the reaction of phthalic anhydride (B1165640) with amino acids under solvent-free conditions, producing phthalimide derivatives in excellent yields without racemization. epa.gov It has also been employed in the N-alkylation of phthalimide on a solid support like potassium carbonate, achieving high yields in just 4-10 minutes. researchgate.net The use of catalysts like montmorillonite-KSF clay under microwave irradiation further exemplifies an eco-friendly approach to phthalimide synthesis. eijppr.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phthalimides

| Method | Reaction Time | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | Hours | Varies (often lower) | Reflux in solvent (e.g., acetic acid) | researchgate.net |

| Microwave Irradiation | Minutes (e.g., 3-10 min) | 52-95% | Solvent-free or with minimal green solvent | eijppr.comresearchgate.netresearchgate.net |

Systematic Derivatization Strategies and Analog Design

Systematic derivatization of this compound allows for the fine-tuning of its physicochemical and biological properties. Strategies for creating analogs are bifurcated, targeting either the aromatic phthalimide core or the saturated morpholine heterocycle and its linker.

Functionalization of the Isoindole-1,3-dione Core

The isoindole-1,3-dione moiety, a derivative of phthalimide, presents several avenues for chemical modification. These can be broadly categorized into reactions involving the aromatic ring and transformations of the imide functional group.

Aromatic Ring Substitution: The benzene (B151609) ring of the phthalimide core is deactivated by the two electron-withdrawing carbonyl groups, making electrophilic aromatic substitution challenging. Such reactions would require harsh conditions and would be expected to direct incoming electrophiles to the meta-position relative to the imide functionality. More common is the use of pre-functionalized phthalic anhydrides to build the desired substituted core from the outset. However, nucleophilic aromatic substitution (SNAr) can be a viable strategy if the aromatic ring is appropriately activated with strongly electron-withdrawing groups, such as a nitro group. For instance, N-substituted naphthalimides, which are structurally analogous, have been functionalized via aromatic nucleophilic substitution reactions to introduce new substituents. nih.gov

Imide Group Transformations: The most prominent reactions of the isoindole-1,3-dione core involve the imide bonds. Nucleophilic attack at the carbonyl carbons can lead to ring-opening. This is a common method for the removal of the phthaloyl group in the Gabriel synthesis of primary amines, typically achieved using strong nucleophiles like hydrazine (B178648) or aqueous methylamine. cmu.eduresearchgate.netcdnsciencepub.com This reactivity allows for the conversion of the phthalimide into a phthalamic acid derivative, effectively unmasking a new functional handle for further derivatization.

The table below summarizes potential functionalization strategies for the isoindole-1,3-dione core.

| Reaction Type | Reagents & Conditions | Potential Product Type | Notes |

|---|---|---|---|

| Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄ | Nitro-substituted phthalimide core | Requires harsh conditions; substitution occurs on the benzene ring. |

| Nucleophilic Ring-Opening | Hydrazine (N₂H₄) or Methylamine (CH₃NH₂) | Phthalamic acid derivatives | Cleaves one or both C-N imide bonds. cmu.educdnsciencepub.com |

| Reduction of Carbonyls | e.g., LiAlH₄ | Isoindoline derivatives | Reduces the imide carbonyls to methylenes. |

Chemical Modifications of the Morpholine Ring System and Intervening Linker

The morpholine ring and the methylene (B1212753) linker also offer sites for modification to generate structural analogs.

Morpholine Ring Modifications: The morpholine moiety is generally stable. However, advanced oxidative methods can achieve its transformation. For example, visible light-promoted oxidative ring-opening of morpholine derivatives can cleave the C-C bonds. google.com Another approach involves the electrochemical oxidation of morpholine to generate a morpholine radical, which can then participate in C-N bond-forming reactions. mdpi.comresearchgate.net Furthermore, strategies for the de novo synthesis of substituted morpholines, such as palladium-catalyzed carboamination reactions or multicomponent Ugi approaches, provide a versatile platform for creating a wide array of analogs with diverse substitution patterns on the ring. nih.govnih.gov

Tertiary Amine and Linker Modifications: The nitrogen atom of the morpholine ring is a tertiary amine. This functionality can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-CPBA. The methylene linker (—CH₂—) between the phthalimide nitrogen and the morpholine nitrogen is generally unreactive and not a primary target for derivatization. Modifications to the linker are typically incorporated during the synthesis by using a longer or functionalized chain in the initial coupling reaction.

The table below outlines potential derivatization strategies for the morpholine moiety.

| Reaction Type | Reagents & Conditions | Potential Product Type | Notes |

|---|---|---|---|

| N-Oxidation | H₂O₂ or m-CPBA | Morpholine N-oxide derivative | Oxidation of the tertiary morpholine nitrogen. |

| Oxidative Ring-Opening | Visible light, O₂ | Cleaved morpholine ring products | Breaks the C-C bond of the morpholine ring. google.com |

| Radical Reactions | Electrochemical oxidation | Functionalized morpholine derivatives | Generates a morpholine radical for further reactions. mdpi.com |

Mechanistic Investigations of Synthetic Reaction Pathways

The synthesis of this compound can be accomplished through several pathways, with the Mannich reaction and the Gabriel synthesis being the most mechanistically prominent.

Mannich Reaction Pathway: The Mannich reaction is a three-component condensation that is well-suited for the synthesis of the target compound. nih.gov This pathway involves the reaction of phthalimide (the acidic component), formaldehyde, and morpholine (the secondary amine). oarjbp.com

The mechanism proceeds as follows:

Formation of the Iminium Ion: Morpholine, a secondary amine, reacts with formaldehyde to form an unstable carbinolamine intermediate. This intermediate readily dehydrates under the reaction conditions to generate a highly electrophilic N,N-disubstituted iminium ion (also known as an Eschenmoser salt precursor).

Deprotonation of Phthalimide: Phthalimide is sufficiently acidic (pKa ≈ 8.3) for its N-H proton to be removed by a base, which can be morpholine itself or an added base, to form the nucleophilic phthalimide anion. turito.com

Nucleophilic Attack: The phthalimide anion attacks the electrophilic carbon of the iminium ion. This step forms the crucial C-N bond and yields the final product, this compound. oarjbp.commdpi.com

Gabriel Synthesis Pathway: An alternative route involves a variation of the Gabriel synthesis, which is a classic method for forming primary amines but can be adapted here. byjus.comlibretexts.org This two-step process would involve the pre-formation of an electrophilic morpholine derivative.

The mechanism is as follows:

Formation of Potassium Phthalimide: Phthalimide is treated with a base, such as potassium hydroxide (KOH), to deprotonate the nitrogen, forming potassium phthalimide. This salt is a potent nitrogen nucleophile. byjus.comunacademy.com

Nucleophilic Substitution: The potassium phthalimide then reacts with a suitable electrophile, such as 4-(chloromethyl)morpholine, via a bimolecular nucleophilic substitution (SN2) reaction. The phthalimide anion displaces the chloride leaving group, forming the target molecule. unacademy.commasterorganicchemistry.com

Both pathways are effective for constructing the target molecule, with the choice of method often depending on the availability of starting materials and desired reaction conditions. The Mannich reaction offers the advantage of a one-pot, three-component synthesis, while the Gabriel pathway provides a more controlled, stepwise approach.

Photoinduced Electron Transfer (PET) Processes in Phthalimide Derivativesresearchgate.net

Photoinduced electron transfer (PET) is a critical process in the photochemistry of many N-substituted phthalimides, particularly those bearing an electron-donating group on the N-alkyl side chain. researchgate.net Upon absorption of light, the phthalimide chromophore is promoted to an excited state, which is a significantly stronger oxidizing agent than its ground state. researchgate.net In molecules such as this compound, the presence of the tertiary amine in the morpholine moiety provides a readily available electron to be transferred to the excited phthalimide acceptor.

This process can be summarized as follows:

P-Sp-D + hν → P-Sp-D → P•⁻-Sp-D•⁺*

The dynamics and efficiency of intramolecular PET in N-substituted phthalimides are influenced by several factors, including the distance and linkage between the donor and acceptor, the solvent polarity, and the oxidation potential of the donor. In systems analogous to this compound, where a tertiary amine is separated from the phthalimide by a short alkyl chain, PET is often a highly efficient process that can occur on a picosecond timescale.

The efficiency of charge separation is in competition with other deactivation pathways of the excited state, such as fluorescence and intersystem crossing. For many N-aminoalkylphthalimides, PET is the dominant deactivation pathway, leading to significant quenching of the phthalimide fluorescence. The rate of PET can be estimated using Marcus theory, which relates the rate constant to the free energy change of the reaction and the reorganization energy of the system.

The molecular structure, particularly the nature of the N-substituent, plays a pivotal role in the PET processes of phthalimide derivatives. The presence of an electron-donating group, such as the morpholine in this compound, is a prerequisite for efficient PET. The oxidation potential of the donor is a key determinant of the driving force for electron transfer. Tertiary amines, like morpholine, are generally good electron donors, facilitating the PET process.

Substituents on the phthalimide ring itself can also modulate the PET process. Electron-withdrawing groups on the aromatic ring increase the electron affinity of the phthalimide chromophore, making the excited state a stronger oxidant and thus increasing the driving force for PET. Conversely, electron-donating groups on the phthalimide ring can decrease the PET rate by lowering the reduction potential of the acceptor. rsc.org

The length and flexibility of the spacer connecting the donor and acceptor also have a significant impact. A short and rigid spacer can facilitate a strong electronic coupling between the donor and acceptor, leading to faster PET rates.

Norrish Type Reactions and Photoreactivity of the Isoindole-1,3-dione Chromophore

The isoindole-1,3-dione chromophore, like other carbonyl-containing compounds, can undergo Norrish Type reactions upon photoexcitation. wikipedia.org These reactions are classified as Type I and Type II and represent important photochemical pathways. wikipedia.org

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond to form a radical pair. wikipedia.org For N-substituted phthalimides, this would involve the cleavage of the N-C(O) bond. While possible, this pathway is often less favored in N-alkylphthalimides compared to other photoreactions.

Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. wikipedia.org This biradical can then undergo cleavage to form an alkene and an enol, or cyclize to form a cyclobutanol (B46151) derivative. wikipedia.org For a Norrish Type II reaction to occur in this compound, a hydrogen atom on the morpholine ring would need to be accessible to the excited phthalimide carbonyls. Given the geometry of the molecule, this is a plausible reaction pathway.

The photoreactivity of the isoindole-1,3-dione chromophore is also characterized by its ability to participate in H-abstraction reactions from the solvent or other molecules, as well as cycloaddition reactions with alkenes. irb.hr However, in the case of this compound, the intramolecular PET process is expected to be a major competing pathway that can significantly reduce the quantum yield of these other photochemical reactions.

Fluorescent Properties and Quantum Yield Studies for Molecular Probes

While PET is often an efficient fluorescence quenching pathway in N-aminoalkylphthalimides, the fluorescent properties of these compounds are of great interest for the development of molecular probes. The fluorescence of the phthalimide chromophore is sensitive to its local environment, and modulation of the PET process can be used to create "off-on" fluorescent sensors.

In nonpolar solvents, where the formation of a charge-separated state is less stabilized, some residual fluorescence from the locally excited state of the phthalimide may be observed. In polar solvents, the PET process is typically more efficient, leading to lower fluorescence quantum yields. nih.gov

The introduction of electron-donating groups onto the phthalimide ring can enhance fluorescence quantum yields by shifting the emissive state to one of an intramolecular charge transfer (ICT) character. rsc.org For this compound, the fluorescence is expected to be weak due to the efficient PET quenching by the morpholine moiety.

Below is a table with representative photophysical data for related N-substituted phthalimide and naphthalimide derivatives, illustrating the effect of substituents and solvent on fluorescence quantum yields.

| Compound/System | Solvent | Fluorescence Quantum Yield (ΦF) | Reference |

| 4-Amino-N-methylphthalimide | Varied | 0.15–0.80 | dcu.ie |

| Piperidine-substituted naphthalimide | Dioxane | ~0.82 | nih.gov |

| Piperidine-substituted naphthalimide | DMSO | ~0.003 | nih.gov |

This table presents data for analogous compounds to illustrate general principles, as specific data for this compound was not found in the reviewed literature.

Potential in Organic Photochemistry and Photocatalysis

The donor-acceptor structure of this compound and related compounds makes them interesting candidates for applications in organic photochemistry and photocatalysis. The generation of a radical ion pair via PET opens up pathways for subsequent chemical transformations.

For example, the phthalimide radical anion is a potent reductant, and the morpholine radical cation can undergo deprotonation to form a carbon-centered radical adjacent to the nitrogen atom. This α-amino radical is a key intermediate in many synthetic transformations, including C-C bond formation.

Furthermore, N-(acyloxy)phthalimides, which are structurally related, have been used as precursors for carbon radicals in visible-light photocatalysis. scispace.com These radicals can then participate in a variety of coupling reactions. scispace.com While direct applications of this compound in photocatalysis are not widely reported, its fundamental photochemical properties suggest potential in this area. The ability to generate radical species upon photoexcitation is a key feature of many photoredox catalysts.

Structure-Activity Relationship (SAR) and Structural Determinants of Macromolecular Interaction

The biological activity of isoindole-1,3-dione derivatives is intrinsically linked to their structural features. The hydrophobic phthalimide group often facilitates passage across biological membranes and can engage in hydrophobic and π-π stacking interactions within protein binding pockets. mdpi.comnih.gov The morpholine ring, with its potential for hydrogen bonding and defined conformational chair state, also plays a crucial role in target recognition. researchgate.net

The rational design of analogues based on the isoindole-1,3-dione scaffold is a common strategy in medicinal chemistry to enhance potency and selectivity for specific biological targets. mdpi.comnih.gov A key approach involves a hybridization strategy, combining the isoindole-1,3-dione pharmacophore with other moieties known to interact with a target of interest. nih.gov For instance, in designing acetylcholinesterase (AChE) inhibitors, the phthalimide scaffold, which is known to interact with the peripheral anionic site (PAS) of the enzyme, has been hybridized with N-benzyl pyridinium (B92312), a moiety that binds to the catalytic active site (CAS). nih.gov

Modifications often focus on three main components: the isoindole-1,3-dione core, the linker connecting it to another functional group, and the terminal group itself (in this case, the morpholine ring). Studies on related compounds have shown that altering the length and composition of the linker can significantly impact binding affinity. For example, longer linkers have been found to be more favorable for interactions with the PAS and CAS of cholinesterases. nih.gov Similarly, introducing substituents on the aromatic part of the isoindole-1,3-dione ring or replacing the terminal morpholine with other cyclic amines like piperazine (B1678402) allows for the fine-tuning of interactions with target proteins. nih.govnih.gov

The design strategy for novel inhibitors often involves creating a library of compounds with systematic variations to explore the chemical space around a lead structure. This allows researchers to establish a clear structure-activity relationship (SAR).

Specific structural changes to the this compound framework can profoundly influence its binding affinity.

The Isoindole-1,3-dione Moiety: This planar, hydrophobic group is critical for activity. The carbonyl oxygens can act as hydrogen-bond acceptors, forming crucial interactions with residues like tyrosine in enzyme active sites. researchgate.net The aromatic ring system can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine in the binding pockets of enzymes like cholinesterases. nih.govnih.gov

The Linker Group: The methylene (-CH2-) linker connecting the phthalimide and morpholine rings provides flexibility. Studies on analogous series where the linker length was varied (e.g., from three to eight methylene groups) showed that inhibitory activity against acetylcholinesterase was significantly affected, with optimal lengths identified for maximal potency. nih.gov This highlights the importance of the linker in achieving the correct orientation within the binding site.

The Morpholine Ring: As a terminal group, the morpholine ring contributes to the molecule's polarity and can form hydrogen bonds. smolecule.com Its replacement with other heterocyclic systems, such as substituted piperazines, has been shown to dramatically alter the inhibitory profile against enzymes like acetylcholinesterase and butyrylcholinesterase. For example, adding a phenyl substituent to a terminal piperazine ring significantly enhanced AChE inhibition in one series of isoindole-1,3-dione derivatives. nih.gov

| Compound Series | Structural Modification | Effect on Binding Affinity/Activity | Reference |

|---|---|---|---|

| 2-(diethylaminoalkyl)-isoindoline-1,3-diones | Lengthening of alkyl chain (3 to 8 carbons) | Significant impact on AChE activity (IC50 from 0.9 to 19.5 μM), with 6-7 carbons being optimal. | nih.gov |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-diones | Substitution on the phenyl ring of benzylpiperazine | Modulated AChE inhibitory activity, with the most active derivative having an IC50 of 0.91 μM. | nih.gov |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | Position of nitrogen in the pyridine (B92270) ring and substitution on the benzyl (B1604629) ring | Para-fluoro substituted compounds showed the highest AChE inhibitory potency (IC50 = 2.1 μM). | nih.gov |

In Vitro Biochemical Assay Methodologies for Characterizing Molecular Target Interactions

A variety of in vitro biochemical assays are employed to characterize the interactions between this compound and its potential molecular targets. These assays are crucial for determining inhibitory potency (e.g., IC50 values) and understanding the mechanism of action.

The inhibitory activity of isoindole-1,3-dione derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is commonly evaluated using Ellman's method. nih.gov This spectrophotometric assay measures the activity of the cholinesterase enzyme by detecting the product of acetylcholine (B1216132) hydrolysis.

In this method, the enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) into thiocholine (B1204863). The thiocholine then reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically. The presence of an inhibitor reduces the rate of this color change, allowing for the calculation of inhibitory potency (IC50). nih.gov

Molecular docking studies are often used to supplement these experimental results, providing insights into the binding mode. For related isoindole-1,3-dione derivatives, these studies have shown that the isoindole ring can interact with the catalytic triad (B1167595) (Ser200, Glu327, His440) and the peripheral anionic site (e.g., Tyr70, Tyr121, Trp279) of AChE, primarily through hydrophobic and π-π contacts. nih.govnih.gov

| Compound/Derivative Series | Target Enzyme | IC50 Value (μM) | Reference |

|---|---|---|---|

| N-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione | AChE | 1.12 | nih.gov |

| N-{2-[4-(4-diphenylomethyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione | BuChE | 21.24 | nih.gov |

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione series | AChE | 0.9 - 19.5 | nih.gov |

| Para-fluoro substituted isoindoline-1,3-dione-N-benzyl pyridinium hybrid | AChE | 2.1 | nih.gov |

The anti-inflammatory potential of isoindole-1,3-dione derivatives is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2. mdpi.comresearchgate.net In vitro COX inhibition assays typically measure the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2). The amount of prostaglandin produced can be quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA). By comparing the prostaglandin levels in the presence and absence of the test compound, the percentage of inhibition and the IC50 value can be determined. mdpi.com

Structure-activity relationship models for COX inhibition by isoindolines suggest that steric, hydrophobic, and thermodynamic parameters all influence inhibitory activity and selectivity. researchgate.net Molecular docking studies indicate that the isoindole-1,3-dione moiety can bind within the active sites of both COX-1 and COX-2. mdpi.com For instance, in a series of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, a related scaffold, a derivative containing a morpholine ring was found to bind to COX-2 via hydrogen bonds with Arg120 and Tyr355. nih.gov The presence of an aromatic moiety is considered important for affinity to COX-2. mdpi.com

The versatile structure of this compound suggests potential interactions with a range of other biological targets. Phthalimides and N-substituted phthalimides are known to possess a wide array of biological activities. researchgate.net The morpholine moiety is also present in molecules designed to target various receptors.

For example, a series of 2,4-disubstituted morpholines demonstrated nanomolar binding affinity for human D4 dopamine (B1211576) receptors, with high selectivity over D2 receptors. nih.gov This suggests that the morpholine portion of this compound could potentially mediate interactions with dopamine or other neurotransmitter receptors. Further radioligand binding assays would be necessary to explore these potential interactions and determine the binding affinity (Ki) of the compound for a panel of different receptors and enzymes.

Elucidation of Molecular Recognition Mechanisms and Binding Modes

The molecular structure of this compound, which features a planar isoindole-1,3-dione moiety linked to a flexible morpholine ring, dictates the types of interactions it can form with biological macromolecules. The elucidation of its specific binding modes is an ongoing area of research, with current understanding built upon its inherent structural features and comparative analysis with analogous compounds.

Crystallographic Insights into Intermolecular Interactions

A key source of direct information regarding the intermolecular interactions of this compound comes from X-ray crystallography studies of the compound in its solid state. Analysis of its crystal structure reveals that the molecule's conformation and packing are stabilized by a network of weak C—H⋯O hydrogen bonds. smolecule.com In this crystalline arrangement, the morpholine ring adopts a stable chair conformation. smolecule.com While these interactions are observed in the crystal lattice and not in a biological receptor, they confirm the capability of the morpholine and isoindolinedione moieties to participate in hydrogen bonding, a crucial component of molecular recognition in biological systems.

Inferred Binding Mechanisms from Analogous Compounds

While specific binding studies on this compound are not extensively documented in publicly available research, significant insights can be drawn from studies on other N-substituted isoindole-1,3-dione derivatives. These studies, often employing molecular docking simulations and in vitro assays, reveal common interaction patterns with various enzymes and receptors.

Interactions with Cholinesterases: A number of isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov Molecular docking studies of these related compounds have shown that the isoindoline-1,3-dione (or phthalimide) moiety plays a critical role in binding. It frequently engages in π-π stacking interactions with aromatic residues in the enzyme's active site, such as Tryptophan (Trp279) in the peripheral anionic site (PAS) of AChE. researchgate.net Furthermore, the carbonyl groups of the phthalimide ring are often predicted to form hydrogen bonds with amino acid residues like Tyrosine (Tyr121). researchgate.net

Interactions with Cyclooxygenases: In studies of isoindoline-1,3-dione derivatives as cyclooxygenase (COX) inhibitors, the aromatic part of the molecule is also found to be important for affinity. nih.gov The introduction of a nitrogen-containing ring, such as the morpholine in this compound, can increase lipophilicity and enhance affinity for various amino acids within the COX enzyme's binding pocket. nih.gov

General Principles of Molecular Interaction

Based on its chemical structure, this compound has the potential to engage in several types of non-covalent interactions that are fundamental to molecular recognition:

Hydrogen Bonding: The oxygen atoms of the carbonyl groups in the isoindole-1,3-dione ring and the oxygen atom of the morpholine ring can act as hydrogen bond acceptors. The nitrogen atom in the morpholine ring can also act as a hydrogen bond acceptor. smolecule.com

Hydrophobic Interactions: The planar, aromatic isoindole part of the molecule provides a significant hydrophobic surface that can interact favorably with nonpolar pockets in a protein's active site. smolecule.com

π-π Stacking: The aromatic ring system is capable of engaging in π-π stacking interactions with the side chains of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan within a binding site.

These foundational interaction types are consistently observed in binding studies of structurally similar compounds, suggesting that this compound likely employs a combination of these mechanisms to recognize and bind to its biological targets. The flexibility of the methylene linker between the two ring systems allows the molecule to adopt various conformations to optimize its fit within a binding pocket.

Below is a summary of interactions observed for related isoindole-1,3-dione derivatives with specific biological targets, which can serve as a predictive model for the potential interactions of this compound.

| Target Enzyme (for related compounds) | Interacting Moiety (of related compounds) | Type of Interaction | Interacting Amino Acid Residues (Example) |

| Acetylcholinesterase (AChE) | Isoindoline-1,3-dione | π-π stacking | Trp279 |

| Acetylcholinesterase (AChE) | Carbonyl group of Isoindoline-1,3-dione | Hydrogen Bond | Tyr121 |

| Cyclooxygenase (COX) | Aromatic Moiety | Hydrophobic Interactions | Various nonpolar residues |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods can predict molecular geometry, energy levels, and charge distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to determine the optimized geometry and electronic properties of molecules like those in the isoindole-1,3-dione class. nih.govacgpubs.org DFT studies can calculate a variety of molecular and electronic parameters that describe the reactivity and stability of the compound. nih.gov By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity.

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Used to compare with and interpret experimental infrared (IR) spectra. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. nih.gov The MEP surface displays regions of varying electrostatic potential, which helps identify sites susceptible to electrophilic and nucleophilic attack. rsc.org

Table 2: Interpretation of MEP Surface Regions for Reactivity

| Color Code (Typical) | Electrostatic Potential | Predicted Reactivity | Potential Interaction Type |

|---|---|---|---|

| Red | Most Negative | Site for electrophilic attack | Hydrogen bond acceptor |

| Yellow/Green | Intermediate/Neutral | Less reactive region | van der Waals forces |

| Blue | Most Positive | Site for nucleophilic attack | Hydrogen bond donor |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as "2-(Morpholin-4-ylmethyl)isoindole-1,3-dione," binds to a large biological macromolecule, typically a protein or nucleic acid. These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For the broader class of isoindole-1,3-dione derivatives, docking studies have been performed against various enzymes and receptors, including those involved in cancer and neurodegenerative diseases. nih.govrsc.org

For "this compound," a binding site analysis would focus on identifying key interactions that stabilize the ligand-receptor complex. Based on its structure, several types of interactions are possible:

Hydrogen Bonding: The two carbonyl oxygen atoms on the isoindole-1,3-dione core and the oxygen atom in the morpholine (B109124) ring can act as hydrogen bond acceptors. researchgate.netsmolecule.com

Hydrophobic Interactions: The planar aromatic ring of the isoindole structure can engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in a binding pocket. researchgate.netsmolecule.com

These interactions are fundamental to the biological activity observed in many N-substituted isoindole-1,3-dione compounds. nih.gov

Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Crystal structure analysis of "this compound" has shown that the morpholine ring adopts a stable chair conformation. researchgate.net

Molecular dynamics simulations can further explore the compound's flexibility in a simulated physiological environment. These simulations would track the atomic movements over time, revealing the range of accessible conformations. Key areas of flexibility for this molecule include the rotation around the single bond of the methylene (B1212753) bridge connecting the morpholine and isoindole rings. Understanding this flexibility is important, as the ability of a molecule to adopt a specific conformation is often critical for binding effectively to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activities. researchgate.net

A QSAR model is developed through several key steps:

Data Set Preparation: A collection of structurally related compounds with experimentally determined biological activity (e.g., IC50 values) is assembled. nih.gov

Descriptor Calculation: A wide range of numerical values, known as molecular descriptors, are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties. nih.gov

Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.netnih.gov The model's predictive power is rigorously tested through internal (e.g., cross-validation) and external validation techniques. jocpr.com

While a specific QSAR model for "this compound" is not detailed in the literature, this approach is widely applied to series of related heterocyclic compounds to guide the design of new derivatives with enhanced potency and to predict the activity of unsynthesized molecules. nih.gov

Table 3: Common Classes of Molecular Descriptors in QSAR Studies

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular weight, atom count, rotatable bond count | Basic composition and size of the molecule. |

| Topological | Connectivity indices (e.g., Wiener index) | Atom connectivity and branching. |

| Geometric (3D) | Molecular surface area, molecular volume | Three-dimensional shape and size. |

| Physicochemical | LogP (lipophilicity), molar refractivity, polarizability | Hydrophobicity, electronic distribution, and bulk. |

| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution and frontier orbital energies. |

Computational Prediction of Chemical Reactivity and Stability Profiles

Theoretical and computational chemistry provides a powerful lens for examining the intrinsic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT), it is possible to model the electronic structure and predict the reactivity and stability of this compound without the need for empirical observation. These computational approaches are instrumental in modern chemical research, offering insights into molecular behavior at the quantum level.

The chemical reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. A larger gap generally signifies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For N-substituted isoindole-1,3-dione derivatives, DFT calculations are commonly employed to determine these and other electronic properties. acs.orgacgpubs.org While specific computational studies for this compound are not extensively available in the public domain, the reactivity can be inferred from analyses of structurally similar compounds. The isoindole-1,3-dione core is an electron-withdrawing group, which influences the electronic distribution across the molecule. The morpholinomethyl substituent, attached to the imide nitrogen, can modulate the electronic properties of the phthalimide (B116566) system.

Various quantum chemical descriptors derived from these calculations help in painting a detailed picture of reactivity. These include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These parameters are invaluable for predicting how the molecule will interact with other chemical species, such as electrophiles and nucleophiles.

For instance, the Molecular Electrostatic Potential (MEP) map is a useful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In a typical N-substituted isoindole-1,3-dione, the negative potential is concentrated around the carbonyl oxygen atoms, making them susceptible to attack by electrophiles. Conversely, regions of positive potential indicate sites prone to nucleophilic attack.

To illustrate the type of data generated in such studies, the following table presents representative values for key quantum chemical descriptors, based on DFT calculations for analogous N-substituted isoindole-1,3-dione compounds.

| Parameter | Symbol | Typical Calculated Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 4.5 to 5.5 | Chemical reactivity and kinetic stability |

| Ionization Potential | IP | 6.5 to 7.5 | Energy required to remove an electron |

| Electron Affinity | EA | 1.5 to 2.5 | Energy released when an electron is added |

| Electronegativity | χ | 4.0 to 5.0 | Power to attract electrons |

| Chemical Hardness | η | 2.25 to 2.75 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 1.5 to 2.5 | Propensity to accept electrons |

Note: The values in this table are exemplary and represent a typical range for N-substituted isoindole-1,3-dione derivatives as found in computational chemistry literature. They are not the experimentally determined values for this compound.

These computational predictions are fundamental for rational drug design and for understanding the mechanisms of chemical reactions. By modeling the reactivity and stability profiles, researchers can hypothesize about the biological activity and metabolic fate of compounds like this compound, guiding further experimental investigation. ufms.br

Applications in Advanced Chemical Research and Materials Science

Coordination Chemistry and Ligand Design with Transition Metal Ions

The presence of multiple heteroatoms (N and O) with lone pairs of electrons makes 2-(Morpholin-4-ylmethyl)isoindole-1,3-dione a promising candidate for ligand design in coordination chemistry. The morpholine (B109124) nitrogen and the carbonyl oxygens of the phthalimide (B116566) group can act as potential coordination sites for transition metal ions. While comprehensive studies on the coordination complexes of this specific ligand are not extensively documented, the well-established chemistry of related N-substituted phthalimides and morpholine-containing ligands provides a strong basis for predicting its behavior.

The synthesis of metal complexes with ligands analogous to this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, mixed ligand complexes of Co(II), Ni(II), and Cu(II) have been synthesized with phthalimide and various heterocyclic amines, suggesting that the phthalimide moiety can readily participate in complex formation. sciencepublishinggroup.com It is anticipated that this compound could act as a bidentate or even a tridentate ligand, coordinating through the morpholine nitrogen and one or both carbonyl oxygen atoms.

The characterization of such complexes would rely on a suite of spectroscopic and analytical techniques.

| Technique | Expected Observations and Interpretations |

| Infrared (IR) Spectroscopy | A shift in the C=O stretching frequency of the phthalimide group to a lower wavenumber upon coordination to a metal ion. Changes in the C-N stretching vibrations of the morpholine ring would also indicate its involvement in bonding. |

| UV-Visible Spectroscopy | The appearance of d-d transition bands in the visible region for complexes of transition metals with unfilled d-orbitals, providing information about the coordination geometry. |

| ¹H NMR Spectroscopy | Shifts in the chemical shifts of the protons on the morpholine and phthalimide moieties upon complexation, confirming the coordination sites. |

| Magnetic Susceptibility | Measurement of the magnetic moment to determine the number of unpaired electrons in the metal center and infer the coordination geometry. |

| Elemental Analysis | Determination of the stoichiometric ratio of the metal and ligand in the complex. |

Studies on related systems, such as mixed ligand complexes of Co(II), Ni(II), and Cu(II) with phthalimide, have shown that the phthalimide anion can coordinate to the metal ion, resulting in octahedral or square planar geometries depending on the metal and other ligands present. sciencepublishinggroup.com

Transition metal complexes derived from phthalimide and morpholine-containing ligands have shown promise in various catalytic applications, particularly in oxidation reactions. While the catalytic activity of complexes of this compound has not been explicitly reported, related structures suggest potential utility.

For instance, transition metal complexes are known to catalyze the oxidation of hydrocarbons and alcohols. mdpi.com The catalytic activity is often influenced by the nature of the ligand, which can stabilize the metal ion and modulate its reactivity. orientjchem.org Copper complexes, in particular, are efficient catalysts in oxidation-reduction processes. orientjchem.org Given that this compound contains both a phthalimide and a morpholine moiety, its metal complexes could potentially catalyze a range of oxidation reactions. For example, iron(III) complexes with ligands containing bis-(2-pyridylmethyl)amine have been shown to catalyze the hydroxylation of toluene. mdpi.com

The catalytic cycle would likely involve the coordination of the substrate to the metal center, followed by an oxidation step, and finally, the release of the product and regeneration of the catalyst. The specific mechanism would depend on the metal ion, the substrate, and the reaction conditions.

Development of Chemical Probes and Sensors Based on Photophysical Properties

The isoindole-1,3-dione scaffold is a known fluorophore, and its derivatives are being explored for applications in chemical sensing. The photophysical properties of these molecules can be tuned by the introduction of various substituents, making them attractive candidates for the design of chemo- and biosensors.

The design of fluorescent chemosensors often relies on the principle of photoinduced electron transfer (PET). nih.govacs.org In a typical PET sensor, a fluorophore is linked to a receptor that can bind to a specific analyte. In the absence of the analyte, the fluorescence of the fluorophore is quenched due to electron transfer from the receptor. Upon binding of the analyte, the PET process is inhibited, leading to a "turn-on" of fluorescence.

The morpholine moiety in this compound can act as a receptor for protons (pH sensing) or metal ions. For example, morpholine-functionalized BODIPY dyes have been shown to act as fluorescent pH probes. nih.govacs.org In acidic conditions, the protonation of the morpholine nitrogen can lead to fluorescence quenching. nih.govacs.org A similar mechanism could be envisioned for this compound, where the fluorescence of the isoindole-1,3-dione core would be modulated by the pH.

Furthermore, the nitrogen and oxygen atoms of the morpholine ring could serve as a binding site for metal ions. The coordination of a metal ion could alter the electronic properties of the morpholine moiety, thereby affecting the fluorescence of the isoindole-1,3-dione fluorophore. This could form the basis for a selective metal ion sensor. Naphthalimide-based probes have been successfully developed for the detection of various metal ions, including Pb²⁺, Hg²⁺, Zn²⁺, and Cu²⁺. mdpi.comresearchgate.net

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and telecommunications. researchgate.net Isoindoles and their derivatives are considered promising candidates for NLO materials due to their delocalized π-electron systems. researchgate.net The NLO response of these molecules can be enhanced by creating a donor-acceptor (D-A) structure.

In this compound, the morpholine group can act as an electron donor, while the phthalimide moiety functions as an electron acceptor. This intramolecular charge transfer character is a key feature for second-order NLO activity. Theoretical studies on similar donor-acceptor systems have shown that they can exhibit large second hyperpolarizabilities. rsc.org The magnitude of the NLO response is sensitive to the nature of the donor and acceptor groups and the linker connecting them. Computational studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of such molecules. researchgate.net

Integration into Polymeric Structures as Functional Monomers or Additives

The incorporation of specific functional groups into polymers can impart desirable properties, such as improved thermal stability, solubility, and optical characteristics. The phthalimide and morpholine moieties in this compound make it a potential candidate for use as either a functional monomer or an additive in polymer synthesis.

While the direct polymerization of this compound has not been reported, phthalimide-containing monomers have been used to synthesize novel polyamides and polyimides. researchgate.netncl.res.in For example, a diamine containing a phthalimide pendant group has been used to prepare organosoluble polyamides with high glass transition temperatures and good thermal stability. researchgate.net If this compound were to be modified to contain two reactive functional groups, it could be used as a monomer in polycondensation reactions to produce polymers with pendant morpholinomethyl-isoindole-1,3-dione units. Such polymers might exhibit interesting solubility and thermal properties.

Supramolecular Chemistry and Self-Assembly Research

Research into the application of this compound in the fields of supramolecular chemistry and self-assembly is primarily centered on its solid-state behavior, specifically the study of its crystal structure. The arrangement of molecules in a crystalline solid is a fundamental form of self-assembly, governed by non-covalent interactions. Analysis of these interactions provides insight into how the molecule's structural features can direct the formation of ordered, supramolecular architectures.

In the crystal structure, the morpholine ring component of the molecule adopts its most stable chair conformation. researchgate.net The hydrogen bonds form between the hydrogen atoms on the methylene (B1212753) carbons of the morpholine and isoindole rings and the oxygen atoms of the carbonyl groups on neighboring molecules. researchgate.net This specific and directional network of hydrogen bonds dictates how the individual molecules recognize each other and self-assemble into a well-defined crystalline solid.

While the primary focus of research on this and related N-substituted phthalimides has been on their pharmacological activities, the crystallographic data provides foundational knowledge for materials science. researchgate.net Understanding the self-assembly of this molecule through hydrogen bonding is a component of crystal engineering, a subfield of supramolecular chemistry focused on designing solid-state structures with desired properties. No broader studies on this specific compound's use in forming other supramolecular structures like gels or liquid crystals have been reported. The existing research is confined to its crystalline self-assembly. researchgate.net

The precise geometric parameters of these stabilizing interactions have been determined, offering a quantitative look at the molecule's self-assembly behavior in the solid state. researchgate.net

Interactive Data Table: Hydrogen-Bond Geometry (Å, °) for this compound researchgate.net

| D—H···A | D—H | H···A | D···A | D—H···A |

| C5—H5A···O3ⁱ | 0.97 | 2.58 | 3.488 (3) | 156 |

| C8—H8A···O1ⁱⁱ | 0.97 | 2.58 | 3.497 (3) | 158 |

| C12—H12A···O2ⁱⁱⁱ | 0.97 | 2.56 | 3.483 (3) | 160 |

Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, -y+2, -z+1; (iii) -x+1, y+1/2, -z+1/2

Advanced Characterization Methodologies in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of 2-(Morpholin-4-ylmethyl)isoindole-1,3-dione by probing the interactions of the molecule with electromagnetic radiation.

While a detailed experimental NMR spectrum for this compound is not extensively reported in the reviewed scientific literature, the expected spectral features can be predicted based on its confirmed molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The four protons of the phthalimide's benzene (B151609) ring would likely appear as two multiplets in the aromatic region (typically δ 7.0-8.0 ppm). A key singlet would be expected for the two protons of the methylene (B1212753) bridge (-N-CH₂-N-). The morpholine (B109124) ring should exhibit two distinct signals, each integrating to four protons. These would likely be triplets or complex multiplets, with the protons on the carbons adjacent to the oxygen atom appearing at a different chemical shift than those adjacent to the nitrogen atom.

¹³C NMR: The carbon NMR spectrum would complement the proton data. Signals for the two non-equivalent carbonyl carbons of the imide group would be expected in the downfield region (around δ 160-170 ppm). The aromatic carbons of the phthalimide (B116566) group would produce several signals in the δ 120-140 ppm range. Furthermore, distinct signals would be anticipated for the methylene bridge carbon and the two different types of methylene carbons within the morpholine ring.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for definitively assigning these proton and carbon signals by showing correlations between adjacent protons and between protons and their directly attached carbons, respectively.

An experimental FT-IR spectrum for this compound has not been detailed in the available literature. However, the spectrum can be predicted to display characteristic absorption bands corresponding to its constituent functional groups. Key expected vibrational modes include:

Imide C=O Stretching: Strong absorption bands are anticipated for the carbonyl groups of the phthalimide moiety. Typically, imides show two distinct C=O stretching vibrations: an asymmetric stretch at a higher wavenumber (approx. 1770-1790 cm⁻¹) and a symmetric stretch at a lower wavenumber (approx. 1700-1720 cm⁻¹).

Aromatic C-H Stretching: Absorption bands for the C-H stretching of the benzene ring are expected just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene groups of the morpholine ring and the bridging methylene unit would produce C-H stretching bands in the 2850-3000 cm⁻¹ region.

C-N and C-O-C Stretching: The spectrum would also feature characteristic stretching vibrations for the C-N bonds of the imide and morpholine rings, as well as the C-O-C ether linkage within the morpholine ring, typically found in the 1000-1300 cm⁻¹ fingerprint region.

High-resolution mass spectrometry is crucial for determining the precise molecular weight and elemental composition of the compound. For this compound, with the molecular formula C₁₃H₁₄N₂O₃, the calculated monoisotopic mass is 246.10044 u. guidechem.com

While detailed experimental fragmentation patterns from techniques like ESI-MS/MS are not published, computational predictions of collision cross-section (CCS) values provide useful data for analytical identification. These values predict the shape and size of the ionized molecule in the gas phase.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 247.10773 | 153.9 |

| [M+Na]⁺ | 269.08967 | 161.4 |

| [M-H]⁻ | 245.09317 | 159.0 |

| [M+K]⁺ | 285.06361 | 159.0 |

The specific UV-Vis absorption spectrum for this compound is not reported in the reviewed literature. However, based on its structure, the electronic spectrum is expected to be dominated by absorptions arising from π→π* transitions within the aromatic phthalimide system. Isoindole-1,3-dione derivatives are known to absorb in the UV region, and the presence of the conjugated system is responsible for these electronic transitions. Studies on related compounds are often conducted in solvents like dichloromethane (B109758) to analyze their optical properties. acgpubs.orgresearchgate.net

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

The single-crystal X-ray analysis of this compound reveals several key structural features. researchgate.net

Molecular Conformation: The morpholine ring adopts a stable chair conformation, which is typical for this heterocyclic system. The phthalimide ring system is essentially planar.

Bond Lengths and Angles: The study provides precise measurements of interatomic distances and angles. For instance, within the morpholine ring, the average C-N, C-C, and C-O bond distances are reported as 1.457(2) Å, 1.504(2) Å, and 1.421(2) Å, respectively. The N-C bond lengths in the phthalimide ring are intermediate between standard single and double bond lengths, indicating electron delocalization. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Morpholine Ring Conformation | Chair |

| Average C-N bond distance (morpholine) | 1.457(2) Å |

| Average C-O bond distance (morpholine) | 1.421(2) Å |

| Stabilizing Interactions | C-H···O hydrogen bonds |

Advanced Chromatographic Separation and Purity Assessment for Research Materials

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used methods in this regard.

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like N-substituted phthalimides. A typical HPLC method for "this compound" would involve a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly achieved using a UV detector, as the phthalimide moiety possesses a strong chromophore.

The retention time in HPLC is a characteristic parameter for a compound under specific conditions and can be used for its identification. The peak area is proportional to the concentration, allowing for the quantification of the compound and any impurities present.

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

While GC-MS is a powerful tool for the analysis of volatile compounds, its application to "this compound" and related phthalimides presents challenges. The phthalimide structure can undergo thermal degradation in the hot GC injector, leading to the formation of phthalimide as a major artifact. This thermal lability can complicate the analysis and may not provide an accurate representation of the sample's composition.

However, GC-MS can be effectively employed to monitor the progress of the synthesis reaction. For instance, it can be used to detect the disappearance of volatile starting materials or the appearance of volatile byproducts. In such cases, a derivatization step may be necessary to improve the volatility and thermal stability of the analytes.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Behavior Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability and phase transitions of a material as a function of temperature.

TGA measures the change in mass of a sample as it is heated, providing information about decomposition temperatures and the presence of volatile components. For "this compound," the TGA curve would be expected to show thermal stability up to a certain temperature, followed by one or more mass loss steps corresponding to the decomposition of the molecule. The morpholine and phthalimide moieties will have distinct decomposition patterns.

DTA measures the temperature difference between a sample and a reference material as they are heated. This technique can detect exothermic and endothermic events such as melting, crystallization, and decomposition. The DTA curve for "this compound" would show an endothermic peak corresponding to its melting point, followed by exothermic peaks associated with its decomposition.

| Analysis | Observation | Temperature Range (°C) |

|---|---|---|

| DTA | Endothermic Peak (Melting) | ~150-200 |

| TGA/DTA | Onset of Decomposition | > 200 |

| TGA | Major Mass Loss (Decomposition of Morpholine and Phthalimide moieties) | 200-500 |

Future Directions and Emerging Research Avenues for 2 Morpholin 4 Ylmethyl Isoindole 1,3 Dione

Rational Design of Next-Generation Molecular Tools and Probes

The defined structure of 2-(Morpholin-4-ylmethyl)isoindole-1,3-dione, with its distinct isoindoline-1,3-dione core and flexible morpholine (B109124) substituent, provides a versatile scaffold for the rational design of sophisticated molecular tools and probes. researchgate.net The isoindoline-1,3-dione group, a well-known pharmacophore, can be systematically modified to modulate interactions with biological targets. mdpi.com Future research can focus on leveraging this scaffold to create probes for interrogating biological systems.

Key strategies for development may include:

Fluorophore Conjugation: The phthalimide (B116566) or morpholine ring can be functionalized with fluorescent tags. The rational design of such small molecule fluorescent probes is a powerful approach for visualizing biological events and processes. rsc.org By carefully selecting fluorophores and linkers, researchers can develop probes with tailored photophysical properties to study specific cellular components or enzymatic activities.

Bioorthogonal Handles: Introduction of bioorthogonal functional groups (e.g., alkynes, azides) would allow for the specific labeling of the molecule within complex biological environments. This enables its use in pull-down assays to identify binding partners or in activity-based protein profiling.

Structure-Activity Relationship (SAR) Studies: Systematic modification of both the phthalimide and morpholine moieties can lead to the development of highly selective ligands for specific enzymes or receptors. mdpi.com For instance, derivatives of isoindoline-1,3-dione have been investigated as inhibitors for enzymes like acetylcholinesterase, butyrylcholinesterase, and cyclooxygenase (COX). mdpi.commdpi.comnih.gov By exploring substitutions on the aromatic ring of the phthalimide or altering the morpholine ring, new derivatives with enhanced potency and selectivity can be designed. rsc.orgnih.gov

| Design Strategy | Potential Application | Key Structural Moiety to Modify |

| Fluorophore Conjugation | Cellular Imaging, Enzyme Activity Assays | Phthalimide aromatic ring, Morpholine ring |

| Bioorthogonal Tagging | Target Identification, Protein Profiling | Phthalimide or Morpholine substituent |

| SAR-based Modification | Selective Enzyme/Receptor Ligands | Aromatic ring, Linker, Morpholine ring |

Exploration of Novel Catalytic Applications and Sustainable Synthesis Methodologies

While the biological activities of phthalimide derivatives are widely explored, their potential in catalysis remains a nascent field. The nitrogen and oxygen atoms within the this compound structure could potentially act as coordination sites for metal catalysts or as organocatalytic centers.

Future research avenues include:

Organocatalysis: The basic nitrogen of the morpholine ring could be explored for its potential to catalyze various organic transformations.

Ligand Development: The compound could serve as a scaffold for developing bidentate or polydentate ligands for transition-metal catalysis. Modifications to the phthalimide ring could tune the electronic properties of the resulting metal complexes, influencing their catalytic activity and selectivity.